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molecular formula C13H13NO5 B8537526 6,7-Diethyl-4-hydroxy-3-nitro-2H-1-benzopyran-2-one CAS No. 55005-24-8

6,7-Diethyl-4-hydroxy-3-nitro-2H-1-benzopyran-2-one

Cat. No. B8537526
M. Wt: 263.25 g/mol
InChI Key: QFTOEJKXJKAMNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03974289

Procedure details

Dilute sodium hydroxide solution was added to a suspension of 6,7-diethyl-4-hydroxy-3-nitrocoumarin (2.90g) in water (20 ml) till the pH of the solution reached 14. Filtration gave the product as a monohydrate, m.p. 249°-251°(d), (C13H12NO5Na.H2O requires C, 51.49; H, 4.65; N, 4.62; Na, 7.58. Found: C, 52.08; H, 4.65; N, 4.83; Na, 7.81) after washing with water and drying under vacuum.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-:1].[Na+].[CH2:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[CH2:15]C)[O:11][C:10](=O)[C:9]([N+]([O-])=O)=[C:8]2[OH:21])C>O>[CH3:15][C:14]1[C:5]([CH3:3])=[C:6]2[C:7]([C:8]([OH:21])=[CH:9][C:10](=[O:11])[O:1]2)=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
2.9 g
Type
reactant
Smiles
C(C)C=1C=C2C(=C(C(OC2=CC1CC)=O)[N+](=O)[O-])O
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
CC1=CC=C2C(=CC(OC2=C1C)=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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